![molecular formula C17H40O8P2Si B578896 [[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate CAS No. 19097-77-9](/img/structure/B578896.png)
[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes both silyl and phosphoric acid ester groups
Vorbereitungsmethoden
The synthesis of [[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride (POCl3) in the presence of a catalyst. The reaction proceeds through the formation of intermediate chlorophosphates, which are then reacted with silylating agents to introduce the silyl group. The final product is obtained after purification steps such as washing, distillation, and filtration .
Analyse Chemischer Reaktionen
[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The silyl and phosphoric acid ester groups can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters and silyl derivatives.
Biology: It can be used in the study of enzyme mechanisms involving phosphorylation and silylation.
Industry: It is used in the production of surfactants, plasticizers, and flame retardants.
Wirkmechanismus
The mechanism of action of [[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate involves its interaction with molecular targets through its silyl and phosphoric acid ester groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in various catalytic processes. The compound can also act as a phosphorylating agent, transferring its phosphate group to other molecules, thereby modifying their chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate include:
2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester: This compound is similar in structure but lacks the silyl group, making it less versatile in certain applications.
2-Ethylhexyl diphenyl phosphate: This compound contains phenyl groups instead of silyl groups, which can affect its reactivity and applications.
2-Ethylhexyl hydrogen (2-ethylhexyl)phosphonate: This compound is another phosphonic acid ester but with different substituents, leading to variations in its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
19097-77-9 |
---|---|
Molekularformel |
C17H40O8P2Si |
Molekulargewicht |
462.532 |
IUPAC-Name |
[[2-ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C17H40O8P2Si/c1-6-10-12-16(8-3)14-22-26(18,19)24-28(5)25-27(20,21)23-15-17(9-4)13-11-7-2/h16-17,28H,6-15H2,1-5H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
IMMSLLZLHBSGPL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=O)(O)O[SiH](C)OP(=O)(O)OCC(CC)CCCC |
Synonyme |
Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.